
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate: is a complex organic compound characterized by its multiple trimethylsilyl groups and a methanesulfonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.
Formation of Ureido Group: The protected intermediate is then reacted with an isocyanate to form the ureido group.
Introduction of Methanesulfonothioate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonothioate moiety.
Reduction: Reduction reactions can target the ureido group, converting it to an amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Oxidation can yield sulfone or sulfoxide derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonothioate and ureido groups.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonothioate or ureido functionalities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanesulfonothioate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ureido group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonate
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Ethanesulfonothioate
Uniqueness
The unique combination of trimethylsilyl, ureido, and methanesulfonothioate groups in S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H52N2O8S2Si4 |
|---|---|
Molecular Weight |
649.1 g/mol |
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,5S)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C22H52N2O8S2Si4/c1-34(26,27)33-15-14-23-22(25)24-21-20(32-38(11,12)13)19(31-37(8,9)10)18(30-36(5,6)7)17(29-21)16-28-35(2,3)4/h17-21H,14-16H2,1-13H3,(H2,23,24,25)/t17?,18-,19?,20?,21+/m0/s1 |
InChI Key |
LZAQBNGRCZMVRW-MMJZMHEISA-N |
Isomeric SMILES |
C[Si](C)(C)OCC1[C@@H](C(C([C@@H](O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


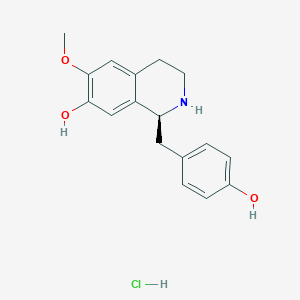
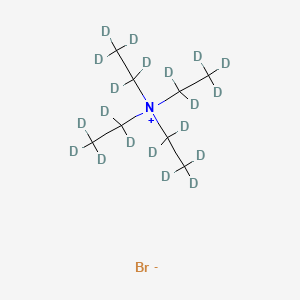
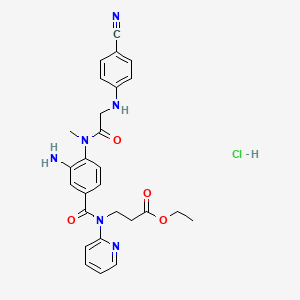


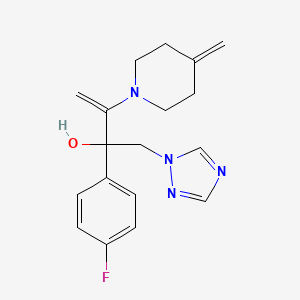
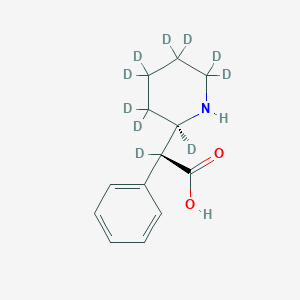
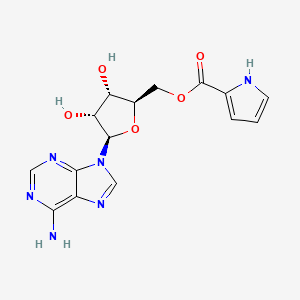
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

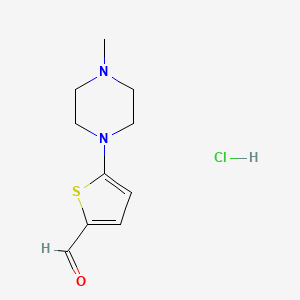

![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

